molecular formula C7HClF12O2 B072775 7-Chloroperfluoroheptanoic acid CAS No. 1550-24-9

7-Chloroperfluoroheptanoic acid

Cat. No. B072775
CAS RN: 1550-24-9
M. Wt: 380.51 g/mol
InChI Key: WMFYUMIVMKSLSX-UHFFFAOYSA-N
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Description

7-Chloroperfluoroheptanoic acid is a molecule that contains a total of 22 bonds. There are 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule contains a total of 23 atoms: 1 Hydrogen atom, 7 Carbon atoms, 2 Oxygen atoms, 12 Fluorine atoms, and 1 Chlorine atom .


Synthesis Analysis

The synthesis of 7-Chloroperfluoroheptanoic acid involves a multi-step reaction with 3 steps . The first step involves Sodium (Na) and Diethyl ether (Et2O), followed by Phosphorus oxychloride (POCl3) and Toluene. The second step involves Chlorine (Cl2) and Irradiation. The final step involves Water (H2O) .


Molecular Structure Analysis

The molecular formula of 7-Chloroperfluoroheptanoic acid is C7HClF12O2 . It contains a total of 22 bonds, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloroperfluoroheptanoic acid include a melting point of 42-43°C, a boiling point of 195-198°C, and a predicted density of 1.763±0.06 g/cm3 . It also has a predicted pKa value of 0.52±0.10 .

Safety and Hazards

The safety data sheets for 7-Chloroperfluoroheptanoic acid indicate that it should not be inhaled and if swallowed, a poison center should be contacted . Further details about its safety and hazards can be found in its safety data sheets .

properties

IUPAC Name

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF12O2/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22/h(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYUMIVMKSLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371495
Record name 7-Chloro-perfluoroheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroperfluoroheptanoic acid

CAS RN

1550-24-9
Record name 7-Chloro-perfluoroheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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